
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features both indazole and pyrrole moieties. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including acetyl and dione, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Acetylation: The indazole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the pyrrole ring: This involves the reaction of the acetylated indazole with a suitable dione precursor under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Potential Therapeutic Uses:
- Anti-inflammatory Properties: Research indicates that the compound may inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity: A study demonstrated that 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione significantly reduced cell viability in various cancer cell lines, particularly against resistant strains.
Mechanism of Action:
The compound interacts with specific enzymes or receptors, utilizing hydrogen bonding and other interactions to modulate biological activity. This can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.
Materials Science
Applications in Organic Electronics:
Due to its unique electronic properties, the compound is being explored for use in organic semiconductors. Its ability to participate in charge transfer processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Synthesis of Advanced Materials:
The multi-step synthesis route allows for the incorporation of this compound into various polymer matrices, potentially leading to enhanced material properties.
Case Study 1: Anticancer Efficacy
Objective: To assess the anticancer efficacy of this compound against different cancer cell lines.
Parameter | Details |
---|---|
Methodology | MTT assay on multiple cancer cell lines |
Findings | Significant reduction in cell viability across all tested concentrations |
The compound shows promise as a potential anticancer agent, particularly against resistant strains |
A biochemical assay was conducted to evaluate the interaction of the compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in metabolic disorder treatments.
Wirkmechanismus
The mechanism of action of 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and dione groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-acetyl-1H-indazole: A simpler analog with only the indazole core and an acetyl group.
1H-pyrrole-2,5-dione: A compound with the pyrrole ring and dione functional groups.
Uniqueness
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is unique due to the combination of both indazole and pyrrole moieties, along with multiple acetyl and dione functional groups
Biologische Aktivität
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound with notable biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 297.27 g/mol. It features both indazole and pyrrole moieties, which contribute to its unique chemical reactivity and biological properties. The presence of acetyl and dione functional groups enhances its versatility in biological systems .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The acetyl and dione groups can form hydrogen bonds with active sites on target proteins, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of Enzyme Activity: The compound may inhibit certain enzymes involved in cellular signaling pathways.
- Alteration of Cellular Signaling: It can influence pathways that regulate cell proliferation and apoptosis, making it a candidate for anticancer therapies .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied as a potential WEE1 kinase inhibitor, targeting a critical regulator in the cell cycle. Inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents .
Table 1: Anticancer Activity Data
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
Case Studies
A recent study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. Notably, the compound was more effective against resistant strains compared to standard chemotherapeutics .
Case Study Summary:
- Objective: Assess anticancer efficacy.
- Method: MTT assay on multiple cancer cell lines.
- Findings: Significant reduction in viability across all tested concentrations.
Eigenschaften
IUPAC Name |
3-acetyl-1-(1-acetylindazol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-8(19)11-7-13(21)17(15(11)22)14-10-5-3-4-6-12(10)18(16-14)9(2)20/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAWGNEHDYOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)N(C1=O)C2=NN(C3=CC=CC=C32)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.